

# Comparative Analysis of TG-100435: A Novel Src Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TG-100435 |           |
| Cat. No.:            | B1150180  | Get Quote |

This guide provides a comprehensive review of the preclinical data available for **TG-100435**, a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of **TG-100435** and its primary active metabolite, TG100855, against other established Src kinase inhibitors. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the relevant signaling pathway to provide a thorough understanding of **TG-100435**'s preclinical profile.

## **Introduction to TG-100435**

**TG-100435**, chemically known as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a potent inhibitor of Src family kinases. A crucial aspect of its pharmacology is its in vivo conversion to a more active N-oxide metabolite, TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent compound, significantly enhancing the overall tyrosine kinase inhibition after oral administration.

## **Quantitative Comparison of Kinase Inhibition**

The following tables summarize the in vitro kinase inhibitory activities of **TG-100435**, its metabolite TG100855, and other well-established Src kinase inhibitors. The data is presented as inhibition constants ( $K_i$ ) or half-maximal inhibitory concentrations ( $IC_{50}$ ), with lower values indicating higher potency.



Table 1: Kinase Inhibition Profile of TG-100435 and its Active Metabolite TG100855

| Kinase Target | TG-100435 K <sub>i</sub> (nM) | TG100855 Potency<br>Increase |
|---------------|-------------------------------|------------------------------|
| Src           | 13                            | 2-9x more potent             |
| Lyn           | 20                            | 2-9x more potent             |
| Abl           | 34                            | 2-9x more potent             |
| Yes           | 45                            | 2-9x more potent             |
| Lck           | 64                            | 2-9x more potent             |
| EphB4         | 58                            | 2-9x more potent             |

Data sourced from Hu et al., 2007.

Table 2: Comparative Kinase Inhibition Profiles of Alternative Src Inhibitors

| Kinase Target | Dasatinib IC₅₀ (nM) | Saracatinib IC₅o<br>(nM) | Bosutinib IC50 (nM) |
|---------------|---------------------|--------------------------|---------------------|
| Src           | <1                  | 2.7                      | 1.2                 |
| Lyn           | 1                   | 4                        | 7.9                 |
| Abl           | <1                  | 30                       | 1.1                 |
| Yes           | 1                   | 4                        | 8.7                 |
| Lck           | 1                   | 10                       | 14                  |
| c-Kit         | 5                   | 200                      | >1000               |
| PDGFRβ        | 28                  | -                        | 32                  |

Note:  $IC_{50}$  values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.



## **Experimental Protocols**

The inhibitory activities (K<sub>i</sub>) of **TG-100435** were determined using a competitive binding assay. A brief description of the methodology is provided below.

## In Vitro Kinase Inhibition Assay (Competitive Binding)

Principle: This assay measures the ability of a test compound to compete with a known, fluorescently labeled ligand for the ATP-binding site of a target kinase. The displacement of the fluorescent ligand results in a decrease in the fluorescence signal, which is proportional to the binding affinity of the test compound.

#### Materials:

- Recombinant human kinases
- Fluorescently labeled ATP-competitive ligand (tracer)
- Test compounds (e.g., TG-100435)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Multi-well plates (e.g., 384-well)
- Fluorescence plate reader

#### Procedure:

- Prepare a dilution series of the test compound in the assay buffer.
- Add the recombinant kinase, the fluorescent tracer, and the test compound to the wells of the microplate.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.



- The data is then analyzed to determine the concentration of the test compound that causes 50% inhibition of tracer binding (IC<sub>50</sub>).
- The IC<sub>50</sub> values are converted to inhibition constants (K₁) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.

## **Signaling Pathway and Mechanism of Action**

**TG-100435** and other Src kinase inhibitors exert their effects by targeting the Src family of non-receptor tyrosine kinases. These kinases are key components of various signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. The diagram below illustrates a simplified representation of the Src signaling pathway and the point of inhibition.



Click to download full resolution via product page

Caption: Simplified Src signaling pathway and the point of inhibition by **TG-100435**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of TG-100435: A Novel Src Family Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150180#literature-review-of-tg-100435comparative-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com